

# An In-depth Technical Guide to the Physicochemical Properties of Benzyl Carbamate

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## Compound of Interest

Compound Name:	Benzyl N-ethoxycarbonyliminocarbamate
Cat. No.:	B149097

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**Abstract:** This document provides a comprehensive overview of the physicochemical properties, synthesis, and analysis of Benzyl Carbamate. It is intended for researchers, scientists, and professionals in the field of drug development. This guide includes detailed experimental protocols and data presented in a clear, tabular format. Visual representations of key processes are provided using Graphviz diagrams to facilitate understanding.

**Note on Nomenclature:** The initial topic requested was "**Benzyl N-ethoxycarbonyliminocarbamate**." However, extensive database searches did not yield a chemical entity with this specific name. The search results consistently identified "Benzyl Carbamate" as the most relevant and commonly known compound. Therefore, this guide focuses on the well-documented properties and protocols for Benzyl Carbamate (CAS 621-84-1).

## Introduction

Benzyl carbamate ( $C_6H_5CH_2OC(O)NH_2$ ) is an organic compound that serves as a vital building block in organic synthesis, particularly in the protection of amino groups.<sup>[1]</sup> It is the ester of carbamic acid and benzyl alcohol.<sup>[1]</sup> Functionally, the benzyl carbamate group is known as the benzyloxycarbonyl (Cbz or Z) protecting group, which is widely employed in peptide synthesis and the preparation of primary amines.<sup>[1][2]</sup> Its stability under a range of conditions and the ability to be deprotected under mild acidic or hydrogenolysis conditions make it a versatile tool

for synthetic chemists. This guide details its fundamental physicochemical characteristics, methods of preparation, and analytical procedures.

## Physicochemical Properties

The key physicochemical properties of Benzyl Carbamate are summarized in the table below, providing a quantitative overview of its characteristics.

Property	Value	Source
IUPAC Name	Benzyl carbamate	<a href="#">[1]</a>
CAS Number	621-84-1	<a href="#">[3]</a>
Molecular Formula	C <sub>8</sub> H <sub>9</sub> NO <sub>2</sub>	<a href="#">[4]</a>
Molecular Weight	151.16 g/mol	<a href="#">[3]</a>
Appearance	White to off-white flakes or powder	<a href="#">[2]</a> <a href="#">[3]</a>
Melting Point	86-89 °C	<a href="#">[3]</a>
Boiling Point	273.17 °C (estimate)	<a href="#">[4]</a>
Solubility	Moderately soluble in water; Soluble in organic solvents like chloroform and methanol. <a href="#">[1]</a> <a href="#">[4]</a>	
Density	1.2023 g/cm <sup>3</sup> (estimate)	<a href="#">[4]</a>
pKa	13.42 ± 0.50 (Predicted)	<a href="#">[4]</a>
InChI Key	PUJDIJCNWFYVJX-UHFFFAOYSA-N	<a href="#">[3]</a>
SMILES	C1=CC=C(C=C1)COC(=O)N	<a href="#">[1]</a>

## Experimental Protocols

Detailed methodologies for the synthesis and analysis of Benzyl Carbamate are crucial for its application in research and development.

The most common method for the preparation of Benzyl Carbamate is the reaction of benzyl chloroformate with ammonia.[2]

Procedure:

- In a well-ventilated fume hood, prepare a vessel containing cold ammonia water (e.g., 5 times the volume of the benzyl chloroformate to be used).
- While vigorously stirring the ammonia solution, slowly add benzyl chloroformate dropwise.
- After the addition is complete, allow the reaction mixture to stir at room temperature for approximately 30 minutes.
- A precipitate of Benzyl Carbamate will form. Collect the solid product by filtration.
- Wash the collected precipitate with cold water to remove any unreacted ammonia and salts.
- Dry the purified product, for instance, in a vacuum desiccator, to obtain the final Benzyl Carbamate.[2]

For obtaining high-purity Benzyl Carbamate, recrystallization is a standard procedure.

Procedure:

- Dissolve the crude Benzyl Carbamate in a minimal amount of a suitable hot solvent, such as toluene.
- If the solution is colored, activated carbon can be added to adsorb impurities.
- Hot filter the solution to remove any insoluble impurities.
- Allow the filtrate to cool slowly to room temperature, which will induce the formation of crystals.
- Further cooling in an ice bath can maximize the yield of the crystals.
- Collect the purified crystals by filtration and wash them with a small amount of cold solvent.

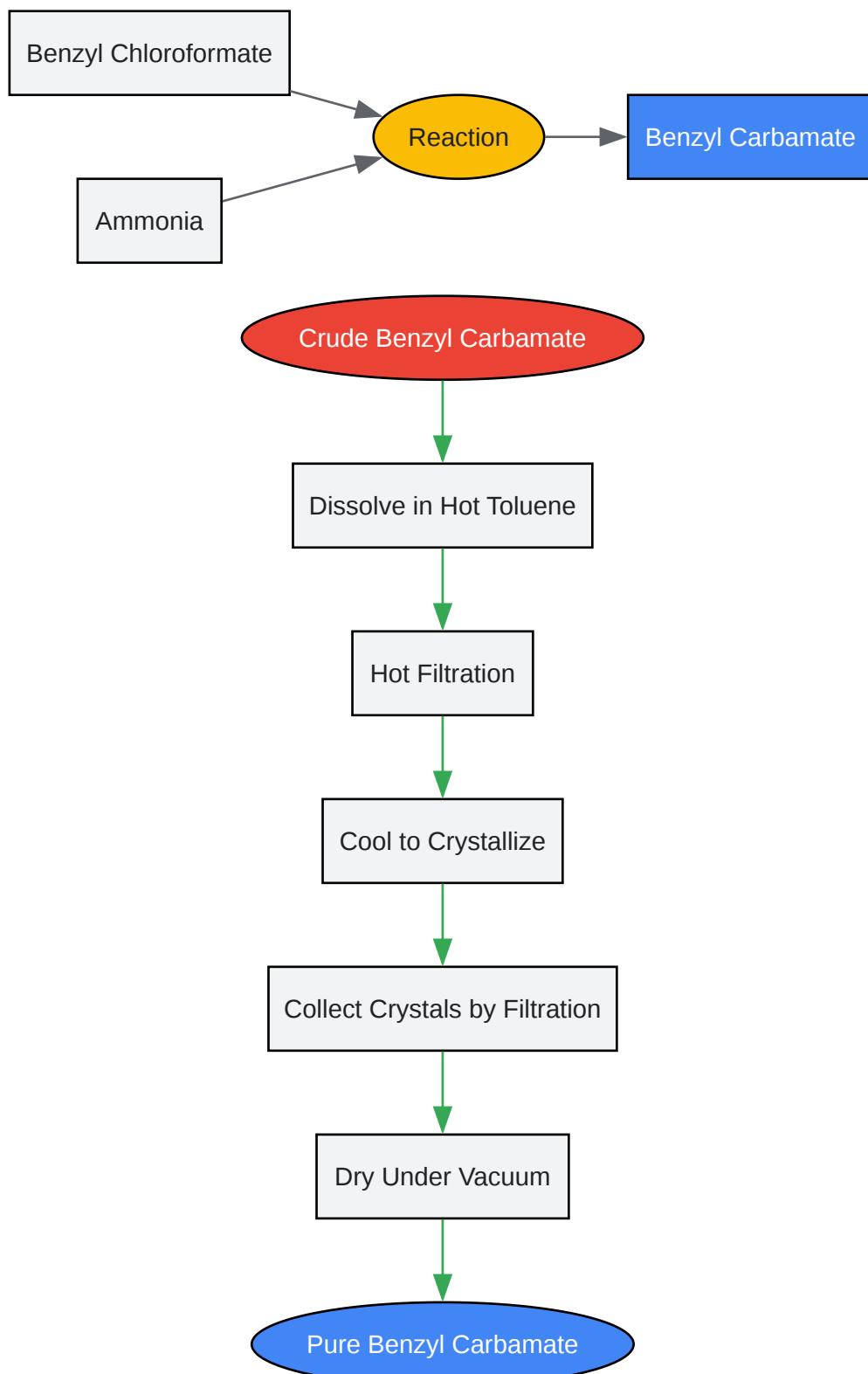
- Dry the crystals under vacuum to remove any residual solvent.

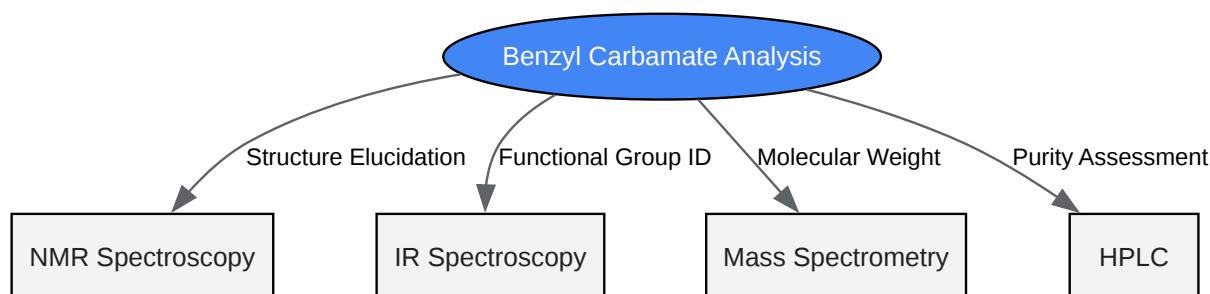
The identity and purity of synthesized Benzyl Carbamate can be confirmed using various analytical techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR are used to confirm the chemical structure of the compound.
- Infrared (IR) Spectroscopy: IR spectroscopy can identify the characteristic functional groups present in Benzyl Carbamate, such as the N-H, C=O, and C-O stretches.
- Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and to analyze its fragmentation pattern, further confirming its identity.
- High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compound.

## Visualized Workflows and Relationships

The following diagrams, generated using the DOT language, illustrate key processes and relationships relevant to Benzyl Carbamate.





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